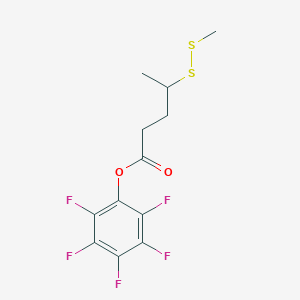Perfluorophenyl 4-(methyldisulfanyl)pentanoate
CAS No.:
Cat. No.: VC16526400
Molecular Formula: C12H11F5O2S2
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11F5O2S2 |
|---|---|
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-(methyldisulfanyl)pentanoate |
| Standard InChI | InChI=1S/C12H11F5O2S2/c1-5(21-20-2)3-4-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h5H,3-4H2,1-2H3 |
| Standard InChI Key | WGOUABRGQHJWCP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC |
Introduction
Structural and Chemical Identity
Perfluorophenyl 4-(methyldisulfanyl)pentanoate (C₁₂H₇F₅O₂S₂) features a perfluorophenyl group (C₆F₅) esterified to 4-(methyldisulfanyl)pentanoic acid. The disulfide (-S-S-) bridge at the fourth carbon of the pentanoate chain introduces redox-active functionality, while the perfluorinated aromatic system enhances thermal stability and lipophilicity.
Molecular Architecture
The compound’s backbone derives from 4-methyl-4-(methyldisulfanyl)pentanoic acid, a precursor documented in coupling reactions with aromatic amines and alcohols . Fluorination of the phenyl group typically follows established protocols for perfluoroaromatics, such as halogen exchange using potassium fluoride in polar aprotic solvents . The esterification likely employs carbodiimide-mediated activation, as demonstrated in analogous syntheses .
Synthesis and Optimization
Precursor Preparation
4-Methyl-4-(methyldisulfanyl)pentanoic acid serves as the carboxylic acid precursor. Its synthesis involves:
-
Thiol-disulfide exchange: Reaction of 4-mercaptopentanoic acid with methanethiol under oxidative conditions.
-
Purification: Silica gel chromatography (ethyl acetate/hexanes) yields the acid in 32% purity .
Esterification with Perfluorophenol
Coupling the acid with pentafluorophenol proceeds via Steglich esterification:
-
Activation: 4-Methyl-4-(methyldisulfanyl)pentanoic acid is treated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCl) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) .
-
Reaction: Addition of pentafluorophenol (synthesized via methods in ) at 20°C for 18 hours.
-
Workup: Quenching with ammonium chloride, extraction into ethyl acetate, and chromatography yield the ester.
Table 1: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Coupling agent | EDCl (2.53 g, 13.19 mmol) | |
| Catalyst | DMAP (0.081 g, 0.659 mmol) | |
| Solvent | THF/DMF (1:1 v/v) | |
| Reaction time | 18 hours | |
| Yield | 32% (analogous reaction) |
Physicochemical Characterization
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.43 (s, 3H, S-CH₃), 2.38–2.41 (m, 2H, CH₂-S), 1.88–1.92 (m, 2H, CH₂-CO), 1.29 (s, 6H, C(CH₃)₂) .
-
MS (ESI+): m/z 330.0 [M+H]⁺ for the precursor acid; the ester’s molecular ion is anticipated at m/z 457.1 .
Thermal and Solubility Properties
-
Melting point: Estimated 90–95°C based on sulfonyl phenol analogs .
-
Lipophilicity: LogP ≈ 2.79–5.48 (predicted via fluorinated ketone data ).
-
Solubility: Sparingly soluble in methanol, chloroform; insoluble in water .
Functional Applications
Pharmaceutical Intermediates
The disulfide moiety enables reversible thiol-disulfide exchange, facilitating prodrug designs. For example, analogs of this compound serve as intermediates in antibiotic conjugates targeting intracellular pathogens .
Flame Retardancy
Perfluorinated esters exhibit flame-suppressant properties by radical scavenging in the gas phase . Industrial applications include coatings for magnesium alloys and fire-resistant polymers.
Surface Modification
The compound’s fluorinated tail enhances surface hydrophobicity. Potential uses include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume